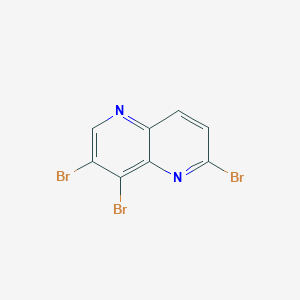
2,7,8-Tribromo-1,5-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,8-Tribromo-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H3Br3N2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-Tribromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the direct bromination of 1,5-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
2,7,8-Tribromo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of naphthyridine oxides using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups, while reduction can produce partially or fully de-brominated naphthyridines .
科学的研究の応用
2,7,8-Tribromo-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe in studying biological processes and interactions due to its unique chemical properties
作用機序
The mechanism of action of 2,7,8-Tribromo-1,5-naphthyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,7-Difunctionalized-1,8-naphthyridines: These compounds have similar structural features but differ in the position and type of functional groups.
1,5-Naphthyridine Derivatives: These include various substituted naphthyridines with different functional groups at positions other than 2,7, and 8.
Uniqueness
2,7,8-Tribromo-1,5-naphthyridine is unique due to the presence of three bromine atoms, which significantly influence its reactivity and interactions. This makes it a valuable compound for specific applications where such properties are desired .
特性
分子式 |
C8H3Br3N2 |
|---|---|
分子量 |
366.83g/mol |
IUPAC名 |
2,7,8-tribromo-1,5-naphthyridine |
InChI |
InChI=1S/C8H3Br3N2/c9-4-3-12-5-1-2-6(10)13-8(5)7(4)11/h1-3H |
InChIキー |
RCCPERGQGLNZQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C(C(=CN=C21)Br)Br)Br |
正規SMILES |
C1=CC(=NC2=C(C(=CN=C21)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















